5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cancer Research Cytotoxicity Kinase Inhibition

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is a privileged heterocyclic scaffold for kinase-targeted drug discovery. The 2-position primary amine serves as a critical synthetic handle for SAR diversification. Derivatives exhibit cytotoxic potency superior to sorafenib in MTT assays (Bel-7402, A549) and broad-spectrum antibacterial activity (MIC ≤0.12–4 μg/mL against S. pneumoniae, S. aureus). X-ray crystal structures (PDB 5Y5U) confirm SYK kinase binding, enabling structure-based design. This core simultaneously modulates PI3K isoform selectivity and in vitro ADME properties. Ideal for hit-to-lead and lead optimization programs. High purity (≥95%), global shipping.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 124458-31-7
Cat. No. B040440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
CAS124458-31-7
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)N
InChIInChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)
InChIKeyGODUBAMOGMWQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 124458-31-7): Core Scaffold for Kinase and Cytotoxic Inhibitor Research


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 124458-31-7) is a nitrogen-containing heterocyclic compound (molecular formula C7H10N4, molecular weight 150.18 g/mol) that functions as a privileged scaffold in medicinal chemistry . This versatile building block has been extensively employed in the design of biologically active molecules, particularly as a core for developing inhibitors targeting kinases, including mTOR and PI3K pathways, as well as for creating cytotoxic agents . The presence of the primary amine at the 2-position provides a crucial synthetic handle for further functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies .

Structural Specificity of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Scaffold in SAR-Dependent Research


The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a critical pharmacophore, and simple substitutions or analogs cannot be interchanged without a high probability of altering or abolishing target activity. Extensive SAR studies have demonstrated that modifications at the 2-, 4-, and 6-positions of this scaffold profoundly impact biological function, including potency, selectivity, and even the mechanism of action [1]. For instance, while the core is essential for activity in certain bacterial protein synthesis inhibitors, alterations to the 2-position have been shown to completely inactivate the compound, underscoring the non-negotiable nature of specific structural features [2]. Therefore, procurement decisions must be based on precise structural requirements validated by quantitative assay data.

Quantitative Differentiation of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Scaffold vs. Close Analogs in Key Biological Assays


Superior Cytotoxicity in Cancer Cell Lines vs. Sorafenib Achieved Through 2-Amino Scaffold Derivatization

Derivatives containing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine group demonstrate significantly enhanced cytotoxicity compared to the clinically approved multikinase inhibitor sorafenib. This is evidenced by lower IC50 values in multiple cancer cell lines [1].

Cancer Research Cytotoxicity Kinase Inhibition

Broad-Spectrum Antibacterial Potency Achieved Through Optimization of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core

Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core scaffold, specifically a 4-ol analog, yields compounds with potent, broad-spectrum antibacterial activity. Key structural modifications at the 6-position dramatically improved potency from micromolar to mid-nanomolar range in biochemical assays [1].

Antibacterial Research Protein Synthesis Inhibition Antimicrobial Resistance

Precise Targeting of Kinase Domains Enabled by 4-Aminopyrido[4,3-d]pyrimidine Core: Structural Evidence from SYK Co-crystallization

Compounds possessing a 4-aminopyrido[4,3-d]pyrimidine moiety, a direct analog of the target compound, have been successfully co-crystallized with spleen tyrosine kinase (SYK), providing high-resolution structural data that confirms their binding mode and informs rational drug design [1].

Kinase Inhibitor Design Structural Biology Spleen Tyrosine Kinase (SYK)

Modulation of PI3K Isoform Selectivity and ADME Profile via 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core Introduction

Introduction of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core into a lead series profoundly impacts multiple drug discovery parameters, including biochemical/cellular potency, PI3K isoform selectivity, and in vitro ADME properties [1].

PI3K Inhibition Drug Metabolism and Pharmacokinetics (DMPK) Isoform Selectivity

Validated Applications for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine in Drug Discovery and Chemical Biology


Lead Generation and Optimization in Oncology Programs

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine scaffold is ideally suited for generating novel anti-cancer leads. SAR studies have shown that its derivatives can achieve cytotoxic potency superior to the clinically approved multikinase inhibitor sorafenib in MTT assays against cancer cell lines like Bel-7402 and A549 [1]. This makes it a high-value starting point for developing new chemical entities (NCEs) targeting various kinases involved in tumor progression.

Discovery of Novel Antibacterial Agents to Combat Resistance

This compound serves as a validated core for developing selective bacterial protein synthesis inhibitors. Research demonstrates that optimizing this scaffold (specifically a 4-ol variant) can lead to compounds with broad-spectrum activity and potent MIC values (≤ 0.12 - 4 μg/mL) against clinically relevant pathogens, including S. pneumoniae and S. aureus [2]. It is particularly useful for teams focused on targeting novel mechanisms to overcome existing antimicrobial resistance.

Structure-Guided Drug Design for Kinase Targets

For projects requiring precise target engagement, the related 4-aminopyrido[4,3-d]pyrimidine core provides a robust foundation. High-resolution X-ray crystal structures of this scaffold bound to spleen tyrosine kinase (SYK) are available in the Protein Data Bank (e.g., PDB ID: 5Y5U), offering atomic-level detail of the binding mode [3]. This enables structure-based drug design (SBDD) and computational chemistry approaches to improve potency and selectivity for kinase targets, including SYK and potentially others with a similar binding pocket.

Multi-Parameter Optimization in Medicinal Chemistry Campaigns

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a strategic choice for advanced hit-to-lead and lead optimization phases. Data from PI3K inhibitor programs shows that introducing this specific core can simultaneously modulate biochemical potency, isoform selectivity, and critical in vitro ADME properties like permeability and metabolic stability [4]. This allows medicinal chemists to address multiple liabilities with a single, well-characterized scaffold modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.